(3,4-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE
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Overview
Description
(3,4-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE is a complex organic compound that features a piperidine and piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-phenylpiperazine and 1-piperidinylmethanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols .
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- N-pyrrolidino-3,4-dimethoxyamphetamine
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
Uniqueness
(3,4-DIMETHOXYPHENYL)[4-(4-PHENYLPIPERAZINO)PIPERIDINO]METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
500276-09-5 |
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Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.5g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C24H31N3O3/c1-29-22-9-8-19(18-23(22)30-2)24(28)27-12-10-21(11-13-27)26-16-14-25(15-17-26)20-6-4-3-5-7-20/h3-9,18,21H,10-17H2,1-2H3 |
InChI Key |
RJYUMDGHODAPDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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